molecular formula C25H29N5O5S2 B12151842 ethyl 2-[1-[3-[(Z)-(3-butan-2-yl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate

ethyl 2-[1-[3-[(Z)-(3-butan-2-yl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate

Cat. No.: B12151842
M. Wt: 543.7 g/mol
InChI Key: QPSIAEPAQYOOPE-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[1-[3-[(Z)-(3-butan-2-yl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate is a complex organic compound with a multifaceted structure. This compound features a combination of thiazolidine, pyridopyrimidine, and piperazine moieties, making it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[1-[3-[(Z)-(3-butan-2-yl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate typically involves multi-step organic synthesis. The process begins with the preparation of the thiazolidine ring, followed by the construction of the pyridopyrimidine core. The final steps involve the formation of the piperazine ring and the esterification to introduce the ethyl acetate group.

    Thiazolidine Ring Formation: This step involves the reaction of a butan-2-yl ketone with a thiourea derivative under acidic conditions to form the thiazolidine ring.

    Pyridopyrimidine Core Construction: The thiazolidine intermediate is then reacted with a pyrimidine derivative in the presence of a base to form the pyridopyrimidine core.

    Piperazine Ring Formation: The pyridopyrimidine intermediate undergoes a cyclization reaction with an appropriate diamine to form the piperazine ring.

    Esterification: The final step involves the esterification of the piperazine intermediate with ethyl acetate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and pyridopyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[1-[3-[(Z)-(3-butan-2-yl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its complex structure, which allows for multiple interactions with biological targets.

    Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ethyl 2-[1-[3-[(Z)-(3-butan-2-yl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[1-[3-[(Z)-(3-butan-2-yl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate: This compound is unique due to its specific combination of functional groups and ring systems.

    Other Thiazolidine Derivatives: Compounds with similar thiazolidine rings but different substituents.

    Pyridopyrimidine Derivatives: Compounds with the pyridopyrimidine core but different functional groups attached.

Uniqueness

The uniqueness of this compound lies in its intricate structure, which allows for diverse chemical reactivity and potential biological activity. Its combination of thiazolidine, pyridopyrimidine, and piperazine moieties is not commonly found in other compounds, making it a valuable subject for research and development.

Biological Activity

Ethyl 2-[1-[3-[(Z)-(3-butan-2-yl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate is a complex organic compound with potential biological activities. This article reviews its synthesis, structural characteristics, and biological evaluations based on various studies.

1. Synthesis and Structural Characteristics

The compound is synthesized through multi-step reactions involving various chemical intermediates. The synthesis typically includes the formation of the pyrido[1,2-a]pyrimidine scaffold, which is known for its diverse biological properties. The synthesis pathways often involve copper-catalyzed reactions that facilitate the construction of complex heterocycles with good yields .

Antimalarial Activity

Research indicates that derivatives of pyrido[1,2-a]pyrimidine have shown significant antimalarial activity. In a study evaluating several compounds, some pyrido[1,2-a]pyrimidin derivatives demonstrated moderate antimalarial efficacy against Plasmodium falciparum with IC50 values ranging from 33 μM to 37 μM . This suggests that ethyl 2-[1-[3-(Z)-(3-butan-2-yl... might exhibit similar properties due to its structural similarities.

Anticancer Properties

Pyrido[1,2-a]pyrimidine derivatives are also noted for their anticancer activities. These compounds have been reported to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific activity of ethyl 2-[1-[3-(Z)-(3-butan-2-yl... in this context remains to be fully elucidated but is promising based on the activity of related compounds.

Neuroprotective Effects

Studies have shown that some pyrido[1,2-a]pyrimidine derivatives possess neuroprotective effects, potentially useful in treating neurodegenerative diseases. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Study on Antimalarial Activity

In a focused study on pyrido[1,2-a]pyrimidin derivatives, a series of compounds were synthesized and evaluated for their antimalarial properties. The results indicated that structural variations significantly influenced their activity. For instance, modifications at the B-ring of the pyrido[1,2-a]pyrimidine scaffold were crucial for enhancing antimalarial potency .

CompoundIC50 (μM)Activity
Compound A33Moderate
Compound B37Moderate
Ethyl derivativeTBDTBD

Neuroprotective Activity

Another study examined the neuroprotective effects of pyrido[1,2-a]pyrimidine derivatives in models of oxidative stress. Results indicated that certain substitutions on the pyrimidine ring enhanced protective effects against neuronal damage induced by reactive oxygen species .

4.

Ethyl 2-[1-[3-(Z)-(3-butan-2-yl... appears to be a promising candidate for further investigation in the fields of antimalarial and anticancer drug development. The structural features of this compound align with known active compounds in these therapeutic areas. Future studies should focus on detailed biological evaluations and mechanism-of-action studies to fully elucidate its potential.

Properties

Molecular Formula

C25H29N5O5S2

Molecular Weight

543.7 g/mol

IUPAC Name

ethyl 2-[1-[3-[(Z)-(3-butan-2-yl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate

InChI

InChI=1S/C25H29N5O5S2/c1-5-15(4)30-24(34)18(37-25(30)36)11-16-21(27-19-8-7-14(3)13-29(19)23(16)33)28-10-9-26-22(32)17(28)12-20(31)35-6-2/h7-8,11,13,15,17H,5-6,9-10,12H2,1-4H3,(H,26,32)/b18-11-

InChI Key

QPSIAEPAQYOOPE-WQRHYEAKSA-N

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCNC(=O)C4CC(=O)OCC)/SC1=S

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCNC(=O)C4CC(=O)OCC)SC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.